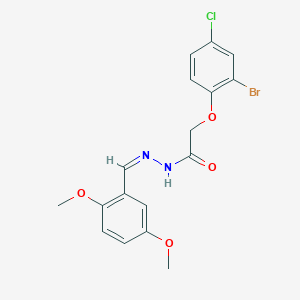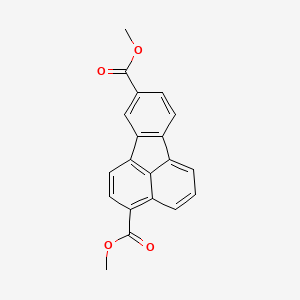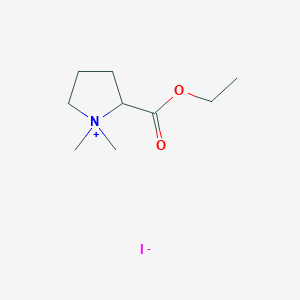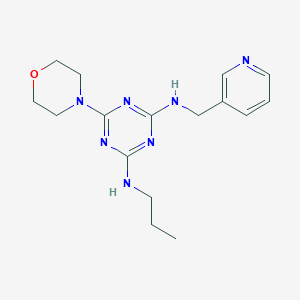
2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide, also known as BRACO-19, is a small molecule that has been studied for its potential therapeutic applications. It was initially developed as a compound that could inhibit the proliferation of cancer cells, but recent research has shown that it may have other uses as well. In
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of DNA replication and transcription. It has been shown to bind to the DNA helix and prevent the binding of transcription factors, which are necessary for the expression of certain genes. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication and transcription. It has also been shown to induce the expression of p53, a tumor suppressor protein that is involved in the regulation of cell growth and apoptosis. In addition, 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide in lab experiments is that it has been shown to be effective against a variety of cancer cell lines, including those that are resistant to chemotherapy. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. However, one limitation of using 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide in lab experiments is that it can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide. One area of research could focus on the development of more potent and selective analogs of 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide. Another area of research could focus on the use of 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide in combination with other anticancer agents to enhance its efficacy. In addition, future research could focus on the use of 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide in animal models to better understand its pharmacokinetics and pharmacodynamics. Finally, research could focus on the development of new formulations of 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide that could improve its bioavailability and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells, particularly those that are resistant to chemotherapy. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O4/c1-23-13-4-6-15(24-2)11(7-13)9-20-21-17(22)10-25-16-5-3-12(19)8-14(16)18/h3-9H,10H2,1-2H3,(H,21,22)/b20-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXMTPJXWLRJGS-UKWGHVSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N\NC(=O)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl {4-[2-(2,4-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetate](/img/structure/B3854496.png)


![N'-[1-(2-naphthyl)ethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B3854517.png)

![4-[2-(2-fluorobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3854533.png)



![4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B3854547.png)
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-3-iodobenzohydrazide](/img/structure/B3854575.png)
![4-[2-(4-ethoxybenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B3854586.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-chloro-10H-phenothiazine dihydrochloride](/img/structure/B3854593.png)